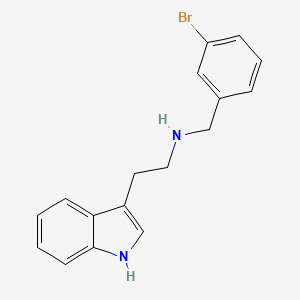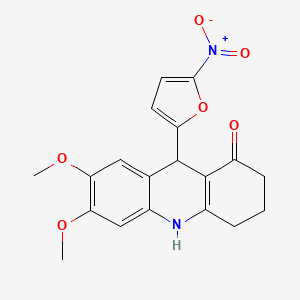![molecular formula C21H18N4O3S B12483517 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone](/img/structure/B12483517.png)
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazole ring, the introduction of the benzodioxin moiety, and the coupling with the indole derivative. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures, with a focus on optimizing reaction conditions for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, possibly acting as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone include other triazole derivatives, benzodioxin-containing compounds, and indole-based molecules.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel interactions with biological targets.
Propiedades
Fórmula molecular |
C21H18N4O3S |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C21H18N4O3S/c1-25-20(13-6-7-18-19(10-13)28-9-8-27-18)23-24-21(25)29-12-17(26)15-11-22-16-5-3-2-4-14(15)16/h2-7,10-11,22H,8-9,12H2,1H3 |
Clave InChI |
NPEKKNJJXWCJHE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1SCC(=O)C2=CNC3=CC=CC=C32)C4=CC5=C(C=C4)OCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]-1,2,5-oxadiazol-3-YL}imino)-1,3-diazinane-2,4,6-trione](/img/structure/B12483444.png)
![4-(13-chloro-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12483446.png)
![3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12483449.png)

![methyl 5-{(E)-[(3-chlorophenyl)imino]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12483467.png)
![N-[3-(2-ethoxyphenyl)propyl]-2-[(4-methylbenzyl)sulfanyl]acetamide](/img/structure/B12483473.png)
![Ethyl 3-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12483481.png)
![Methyl 2-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)-4,5-dimethoxybenzoate](/img/structure/B12483487.png)
![(3-Methyl-4-nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12483488.png)
![3-hydroxy-7-(3,4,5-trimethoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12483496.png)
![N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B12483499.png)
![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12483514.png)
![5-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12483526.png)
